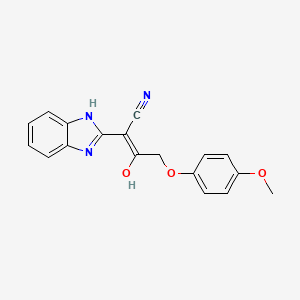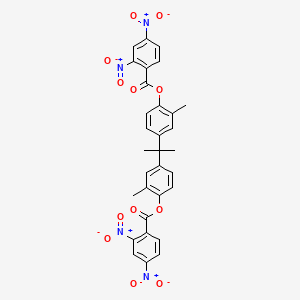
Propane-2,2-diylbis-2-methylbenzene-4,1-diyl bis(2,4-dinitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and benzoyl functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dinitrobenzoic acid with the corresponding alcohol derivative under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate green chemistry principles, such as the use of ionic liquids and microwave irradiation, to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoyl compounds.
科学研究应用
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers
作用机制
The mechanism of action of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes .
相似化合物的比较
Similar Compounds
3-Oxo-1-buten-2-yl 2,4-dinitrobenzoate: Shares similar nitro and benzoyl functionalities.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains benzoyl and indole moieties.
1,2,4-Oxadiazoles: Heterocyclic compounds with nitrogen and oxygen atoms, exhibiting similar reactivity.
Uniqueness
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is unique due to its specific arrangement of nitro and benzoyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C31H24N4O12 |
|---|---|
分子量 |
644.5 g/mol |
IUPAC 名称 |
[4-[2-[4-(2,4-dinitrobenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C31H24N4O12/c1-17-13-19(5-11-27(17)46-29(36)23-9-7-21(32(38)39)15-25(23)34(42)43)31(3,4)20-6-12-28(18(2)14-20)47-30(37)24-10-8-22(33(40)41)16-26(24)35(44)45/h5-16H,1-4H3 |
InChI 键 |
CXBKRLXDJCVDTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
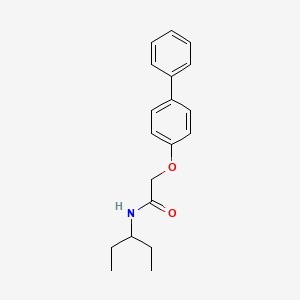
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
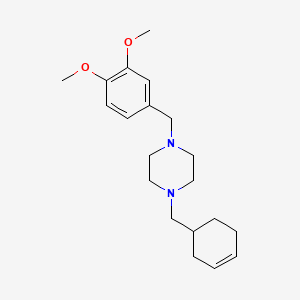
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)

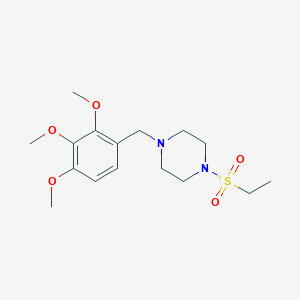
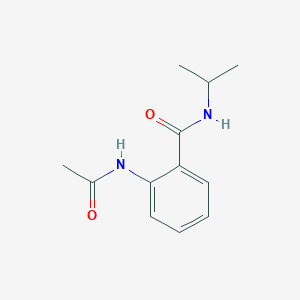
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
